2-Methyl-4-(pyridin-4-yl)benzoic acid structure elucidation
2-Methyl-4-(pyridin-4-yl)benzoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-4-(pyridin-4-yl)benzoic acid
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's chemical structure is a foundational pillar of chemical research and pharmaceutical development.[1] The subject of this guide, 2-Methyl-4-(pyridin-4-yl)benzoic acid, serves as an exemplary case study for the systematic application of modern analytical techniques. As a bicyclic aromatic compound, it possesses a rich collection of structural features—a substituted benzene ring, a heterocyclic pyridine ring, a carboxylic acid, and a methyl group—that require a multi-faceted analytical approach for complete characterization.[2][3]
This document provides a comprehensive, in-depth guide to the logical workflow and experimental methodologies required to elucidate and definitively confirm the structure of 2-Methyl-4-(pyridin-4-yl)benzoic acid. Moving beyond a simple listing of procedures, this guide delves into the causality behind experimental choices, ensuring that the described workflow is a self-validating system of interlocking, confirmatory data.
Postulated Structure and Analytical Strategy
The first step in any structure elucidation is to propose a candidate structure based on the synthetic route or preliminary data. The target molecule, 2-Methyl-4-(pyridin-4-yl)benzoic acid, has the molecular formula C₁₃H₁₁NO₂ and the following proposed structure:

Our analytical strategy is designed to systematically confirm every feature of this structure. We will first determine the molecular formula, then identify the functional groups present, and finally, piece together the molecular skeleton by establishing the precise connectivity of all atoms. This integrated approach, leveraging multiple spectroscopic techniques, provides the highest level of confidence in the final assignment.
Foundational Analysis: Formula and Functional Groups
Before probing the intricate connectivity of the molecule, we must first establish its elemental composition and the primary functional groups it contains.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for determining a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically <5 ppm), we can distinguish between isobaric formulas (different formulas with the same nominal mass) and unequivocally establish the molecular formula. This is the bedrock upon which all subsequent structural deductions are built.
Expected Data: For 2-Methyl-4-(pyridin-4-yl)benzoic acid, the expected molecular formula is C₁₃H₁₁NO₂.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Calculated Exact Mass | 213.07898 Da |
| Observed [M+H]⁺ | 214.08626 m/z |
Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI source in positive ion mode. The high proton affinity of the pyridine nitrogen makes it ideal for forming [M+H]⁺ ions.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value calculated for C₁₃H₁₁NO₂H⁺. The mass error should be less than 5 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups.[4] For our target molecule, we expect to see the unmistakable signatures of a carboxylic acid and aromatic rings. The simultaneous observation of the broad O-H and the sharp C=O stretch is a definitive marker for the carboxylic acid moiety.[4][5]
Expected Data: The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad, strong |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Sharp, medium |
| Methyl Group | C-H Stretch | 2850 - 2960 | Sharp, medium |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Intense, sharp |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1620 | Multiple sharp bands, medium-strong |
Protocol: FTIR using Attenuated Total Reflectance (ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[6][7] By employing a suite of 1D and 2D NMR experiments, we can map out the entire carbon-hydrogen framework and confirm the substitution patterns on both aromatic rings.[8]
¹H NMR Spectroscopy: Mapping the Proton Environments
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The chemical shift of each proton is highly sensitive to its electronic environment, allowing us to distinguish between aromatic, methyl, and acidic protons.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-12 | ~13.0 | Broad Singlet | 1H | Carboxylic Acid |
| H-8, H-10 | ~8.70 | Doublet | 2H | Pyridine (α to N) |
| H-3 | ~7.95 | Doublet | 1H | Benzene (ortho to COOH) |
| H-7, H-11 | ~7.80 | Doublet | 2H | Pyridine (β to N) |
| H-5 | ~7.75 | Doublet | 1H | Benzene (meta to COOH, ortho to Py) |
| H-6 | ~7.70 | Singlet | 1H | Benzene (ortho to COOH, ortho to Me) |
| H-13 | ~2.60 | Singlet | 3H | Methyl |
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is essential for confirming the total number of carbons and identifying key functionalities like the carbonyl carbon.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-12 | ~167 | Carboxylic Acid Carbonyl |
| C-9 | ~150 | Pyridine (α to N) |
| C-4, C-7 | ~145-148 | Aromatic Quaternary (C-Py, C-Me) |
| C-1 | ~140 | Aromatic Quaternary (C-COOH) |
| C-2 | ~138 | Aromatic Quaternary (C-C bond) |
| C-3, C-5 | ~128-131 | Aromatic CH |
| C-6 | ~125 | Aromatic CH |
| C-8, C-10 | ~122 | Pyridine CH |
| C-13 | ~21 | Methyl Carbon |
2D NMR: Connecting the Pieces
Expertise & Causality: 2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete, unambiguous structure.[8]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically through 2-3 bonds), confirming which protons are adjacent on the rings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon atom it is attached to, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to the final assembly. It reveals correlations between protons and carbons over 2-4 bonds, allowing us to connect the non-protonated (quaternary) carbons and link the individual spin systems (the methyl group, the benzoic acid ring, and the pyridine ring) together.[1]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and shim the instrument for the specific sample.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require several hours depending on the sample concentration.
-
2D NMR Acquisition: Run standard gradient-selected (gs) COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameter sets. Optimize the HMBC experiment to detect correlations for a J-coupling of ~8 Hz.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Pick peaks and integrate the ¹H spectrum. Correlate peaks across the 2D spectra to build the final structure.
Final Confirmation of Structure
While the NMR data provides overwhelming evidence for the proposed structure, mass spectrometry fragmentation and X-ray crystallography can offer final, irrefutable proof.
Electron Impact (EI) Mass Spectrometry
Expertise & Causality: EI-MS is a "hard" ionization technique that causes reproducible fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can be rationalized based on the known structure, providing strong confirmatory evidence. For this molecule, key fragmentations would include cleavage of the bond between the two aromatic rings and losses characteristic of a benzoic acid.[9][10][11]
Predicted Major Fragments:
| m/z Value | Proposed Fragment Identity | Comments |
| 213 | [C₁₃H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 196 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |
| 185 | [M - CO]⁺ | Loss of carbon monoxide |
| 168 | [M - COOH]⁺ | Loss of carboxyl radical |
| 135 | [C₈H₇O₂]⁺ | Benzoic acid fragment |
| 78 | [C₅H₄N]⁺ | Pyridine fragment |
Single-Crystal X-ray Crystallography
Expertise & Causality: This is the gold standard for structure determination, providing an unambiguous 3D map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.[12][13] Obtaining a high-quality single crystal is often the rate-limiting step, but the resulting data is unequivocal.
Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, methanol/water, acetone) to find a system in which the compound has moderate solubility.
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature.
-
Crystallization: Loosely cap the vial and leave it in a vibration-free environment. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them with a loop for analysis.
The structure elucidation of 2-Methyl-4-(pyridin-4-yl)benzoic acid is a systematic process of evidence accumulation. By integrating data from high-resolution mass spectrometry, FTIR, a comprehensive suite of 1D and 2D NMR experiments, and fragmentation analysis, we can construct an unassailable argument for the proposed structure. Each technique provides a unique piece of the puzzle, and their combined power allows for the complete and confident characterization of novel chemical entities, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
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